molecular formula C12H16ClN B6221341 2,5-dicyclopropylaniline hydrochloride CAS No. 2758005-51-3

2,5-dicyclopropylaniline hydrochloride

Cat. No. B6221341
CAS RN: 2758005-51-3
M. Wt: 209.7
InChI Key:
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Description

2,5-Dicyclopropylaniline hydrochloride (DCPAHCl) is an organic compound with a cyclic structure composed of two cyclopropyl rings and an aniline ring. It is a versatile building block for the synthesis of a variety of substituted anilines and other molecules. DCPAHCl is a useful reagent for the synthesis of various compounds with interesting biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2,5-dicyclopropylaniline hydrochloride is not well understood. However, it is believed that the cyclopropyl rings of the molecule interact with the enzyme acetylcholinesterase and inhibit its activity. This inhibition leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the levels of acetylcholine in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dicyclopropylaniline hydrochloride are not well understood. However, it is believed that the inhibition of the enzyme acetylcholinesterase by 2,5-dicyclopropylaniline hydrochloride leads to an increase in the levels of acetylcholine in the body. This increase in acetylcholine levels can lead to a variety of effects, including increased memory, improved cognitive function, and improved motor coordination.

Advantages and Limitations for Lab Experiments

The advantages of 2,5-dicyclopropylaniline hydrochloride for lab experiments include its high solubility in water, its low cost, and its availability from a variety of sources. The main limitation of 2,5-dicyclopropylaniline hydrochloride for lab experiments is its toxicity, which can lead to adverse health effects if it is not handled properly.

Future Directions

There are a number of potential future directions for research involving 2,5-dicyclopropylaniline hydrochloride. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases. Additionally, further research into the synthesis of substituted anilines using 2,5-dicyclopropylaniline hydrochloride could lead to the development of new compounds with interesting biological and pharmacological properties. Finally, further research into the toxicity of 2,5-dicyclopropylaniline hydrochloride could lead to the development of safer methods for its use in laboratory experiments.

Synthesis Methods

2,5-dicyclopropylaniline hydrochloride can be synthesized from the reaction of 2,5-dicyclopropylbenzaldehyde and anhydrous hydrochloric acid in an aqueous medium. The reaction is conducted in the presence of a catalytic amount of anhydrous sodium sulfate. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate product and the second step involving the hydrolysis of the intermediate to form the desired product. The reaction is typically conducted at a temperature of 80-90°C.

Scientific Research Applications

2,5-dicyclopropylaniline hydrochloride has been widely used in scientific research for the synthesis of a variety of compounds with interesting biological and pharmacological properties. For example, it has been used to synthesize 2-amino-4-methyl-5-cyclopropyl-1H-pyridin-3-ols, which have been found to be potent inhibitors of the enzyme acetylcholinesterase. 2,5-dicyclopropylaniline hydrochloride has also been used to synthesize substituted anilines, which have been studied for their potential application in the treatment of various diseases, including cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,5-dicyclopropylaniline hydrochloride can be achieved through a multi-step process involving the reaction of cyclopropylamine with appropriate reagents to form the desired product.", "Starting Materials": [ "Cyclopropylamine", "Aniline", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium bisulfite", "Sodium chloride", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve aniline in hydrochloric acid and cool the solution to 0-5°C.", "Step 2: Slowly add a solution of sodium nitrite in water to the aniline solution while maintaining the temperature at 0-5°C. Stir the mixture for 10-15 minutes.", "Step 3: Add a solution of cyclopropylamine in ethanol dropwise to the diazonium salt solution while maintaining the temperature at 0-5°C. Stir the mixture for 30-45 minutes.", "Step 4: Add a solution of sodium bisulfite in water to the reaction mixture to destroy excess diazonium salt.", "Step 5: Add sodium carbonate to the reaction mixture to adjust the pH to 8-9.", "Step 6: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Dissolve the crude product in hydrochloric acid and add sodium chloride to the solution to obtain the hydrochloride salt of 2,5-dicyclopropylaniline." ] }

CAS RN

2758005-51-3

Molecular Formula

C12H16ClN

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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